molecular formula C8H8FN5O2 B5850953 2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine

2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine

Cat. No.: B5850953
M. Wt: 225.18 g/mol
InChI Key: BKSGYDGWMMRDKY-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine typically involves the condensation reaction between 2-fluorobenzaldehyde and 1-nitroguanidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The Schiff base can be hydrogenated to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antibacterial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules makes it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
  • 2-[(E)-(2-methoxyphenyl)methylideneamino]guanidine
  • 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine

Uniqueness

2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine is unique due to the presence of both a fluorine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5O2/c9-7-4-2-1-3-6(7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSGYDGWMMRDKY-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(\N)/N[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.